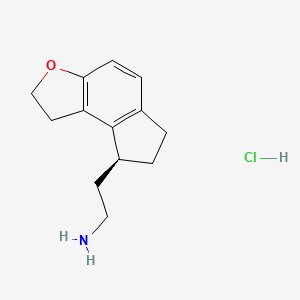
N-脱メチルリンコマイシン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Demethyl Lincomycin Hydrochloride is an impurity of Lincomycin, an antibiotic produced by Streptomyces lincolnensis . Lincomycin is a lincosamide antibiotic that forms cross-links within the peptidyl transferase loop region of the 23S rRNA . It inhibits bacterial protein synthesis and is antibacterial .
Synthesis Analysis
Lincomycin, the first of two lincosamide antimicrobial agents, was isolated in 1962 from a soil actinomycete found near Lincoln, Nebraska . The actinomycete was classified as Streptomyces lincolnensis var. lincolnensis, a new streptomycete species .Molecular Structure Analysis
The structure of lincomycin consists of an unusual amino acid, viz. trans-N-methyl-4-n-l-proline (propylhygric acid), linked via a peptide bond with the sugar methylthiolincosamide .Chemical Reactions Analysis
The announcement of the discovery of lincomycin coincided with chemical and physical characterization of the crystalline hydrochloride .Physical And Chemical Properties Analysis
N-Demethyl Lincomycin Hydrochloride is a white to off-white solid . It is soluble in DMSO, Methanol, and Water . Its molecular formula is C17H33ClN2O6S and its molecular weight is 428.97 .科学的研究の応用
分析標準品
N-脱メチルリンコマイシン塩酸塩: は、感染症研究化学物質における高精度で信頼性の高いデータ分析のための認定基準物質として使用されます .
代謝分析
それは、CYP3A4/5酵素によって生物活性N-脱メチルおよびスルホキシド代謝物に代謝されるクリンダマイシンの代謝物としての役割について研究されています。 この知見は、シトクロムP450 (CYP)3A4活性が変化した小児や妊婦などの特殊な集団にとって特に重要です .
獣医学
薄層クロマトグラフィー (TLC)/デンシトメトリーを用いた方法は、獣医用製剤中のリンコマイシンを含む様々な化合物の同定と定量のために開発されました .
作用機序
Target of Action
N-Demethyl Lincomycin Hydrochloride, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .
Mode of Action
N-Demethyl Lincomycin Hydrochloride functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis by affecting the process of peptide chain initiation .
Biochemical Pathways
The biochemical pathways affected by N-Demethyl Lincomycin Hydrochloride are those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the growing peptide chain . This inhibition disrupts protein synthesis, leading to the bacteriostatic effect (inhibition of bacterial growth) of the compound .
Pharmacokinetics
The potential relevance of the drug’s metabolites and disposition in special populations is of interest .
Result of Action
The primary result of N-Demethyl Lincomycin Hydrochloride’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn inhibits their growth and proliferation .
Action Environment
The action of N-Demethyl Lincomycin Hydrochloride can be influenced by various environmental factors. For instance, certain microbial strains have been found to exhibit superior degradation efficiency for lincomycin manufacturing biowaste . This suggests that the presence of these strains in the environment could potentially affect the stability and efficacy of the compound .
Safety and Hazards
将来の方向性
Clinical use of lincomycin has largely been superseded by its semisynthetic derivative clindamycin due to its higher efficacy and a wider range of susceptible organisms, though lincomycin remains in use . Lincomycin is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci in patients who are allergic to penicillins or for situations in which a penicillin is deemed inappropriate .
生化学分析
Biochemical Properties
N-Demethyl Lincomycin Hydrochloride has been shown to inhibit bacterial protein synthesis by inhibiting ribosomal protein S12 This interaction with the ribosomal protein S12 is crucial for its role in biochemical reactions
Cellular Effects
The effects of N-Demethyl Lincomycin Hydrochloride on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Demethyl Lincomycin Hydrochloride involves its binding to the ribosomal protein S12, thereby inhibiting bacterial protein synthesis . This interaction can lead to changes in gene expression and can have significant effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that this compound has a significant inhibitory effect on bacterial protein synthesis
Metabolic Pathways
N-Demethyl Lincomycin Hydrochloride is involved in the metabolic pathway of lincomycin biosynthesis It interacts with various enzymes and cofactors in this pathway
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Demethyl Lincomycin Hydrochloride can be achieved through a series of chemical reactions involving the starting materials and reagents.", "Starting Materials": [ "Lincomycin Hydrochloride", "Sodium Hydroxide", "Methyl Iodide", "Hydrochloric Acid", "Water", "Ethanol" ], "Reaction": [ "Lincomycin Hydrochloride is reacted with Sodium Hydroxide in water to form Lincomycin", "Lincomycin is reacted with Methyl Iodide in ethanol to form N-Demethyl Lincomycin", "N-Demethyl Lincomycin is reacted with Hydrochloric Acid to form N-Demethyl Lincomycin Hydrochloride" ] } | |
CAS番号 |
14600-41-0 |
分子式 |
C17H33ClN2O6S |
分子量 |
428.969 |
IUPAC名 |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12?,13?,14?,15?,17?;/m1./s1 |
InChIキー |
CHKUTFKCSCMSCE-DCBWXJMWSA-N |
SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
同義語 |
Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride; Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride; t |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



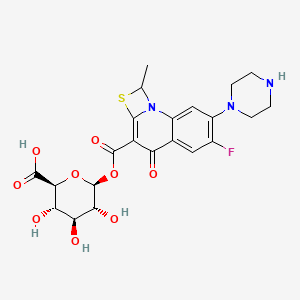
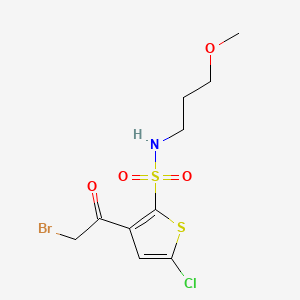
![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)
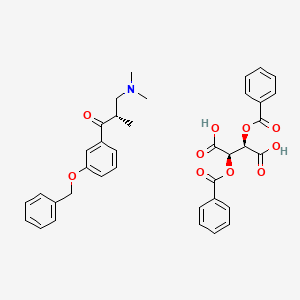
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B565719.png)
![4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565723.png)
![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)


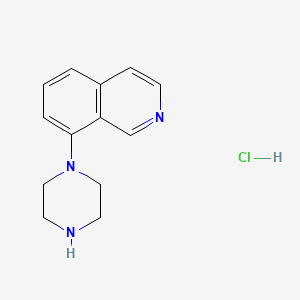
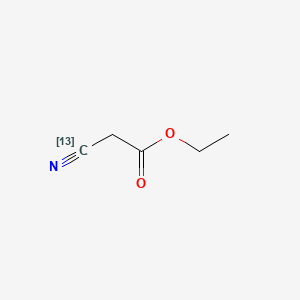
![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)
![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)
